1-(2-Phenethylvaleryl)urea
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Overview
Description
1-(2-Phenethylvaleryl)urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenethylvaleryl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 2-phenethylamine with valeryl isocyanate in an organic solvent under controlled temperature conditions can yield this compound . Another method involves the use of carbamoyl chlorides, where 2-phenethylamine reacts with valeryl carbamoyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenethylvaleryl)urea undergoes various chemical reactions, including:
Substitution: The urea group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(2-Phenethylvaleryl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenethylvaleryl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . These interactions lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N,N’-Diethylurea: A urea derivative with similar structural features but different substituents.
N-Phenylurea: Another urea derivative with a phenyl group instead of the 2-phenethyl group.
N,N’-Dimethylurea: A simpler urea derivative with methyl groups as substituents.
Uniqueness: 1-(2-Phenethylvaleryl)urea is unique due to its specific combination of the 2-phenethyl and valeryl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6636-15-3 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-carbamoyl-2-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-6-12(13(17)16-14(15)18)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H3,15,16,17,18) |
InChI Key |
WUWVBSFPGZBYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)C(=O)NC(=O)N |
Origin of Product |
United States |
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